molecular formula C15H26O2 B14667381 2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane CAS No. 38387-28-9

2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane

Cat. No.: B14667381
CAS No.: 38387-28-9
M. Wt: 238.37 g/mol
InChI Key: NVWCDDMOUBQCTK-UHFFFAOYSA-N
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Description

2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane is a complex organic compound characterized by its unique cyclopropyl structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane typically involves the reaction of cyclopropanemethanol derivatives with appropriate reagents under controlled conditions. One common method includes the use of cyclopropanemethanol, which is reacted with 2-methylprop-1-en-1-yl groups in the presence of catalysts to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanemethanol, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, acetate
  • trans-Chrysanthemol
  • 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid

Uniqueness

2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane stands out due to its unique cyclopropyl structure, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses .

Properties

CAS No.

38387-28-9

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

2-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methoxy]oxane

InChI

InChI=1S/C15H26O2/c1-11(2)9-12-13(15(12,3)4)10-17-14-7-5-6-8-16-14/h9,12-14H,5-8,10H2,1-4H3

InChI Key

NVWCDDMOUBQCTK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)COC2CCCCO2)C

Origin of Product

United States

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